molecular formula C10H18N2O4 B187850 (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine CAS No. 109384-24-9

(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine

Cat. No.: B187850
CAS No.: 109384-24-9
M. Wt: 230.26 g/mol
InChI Key: ISGKNURQVBUGBO-RQJHMYQMSA-N
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Description

(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine is a chiral pyrrolidine derivative The compound is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing nitrogen The stereochemistry of the substituents on the pyrrolidine ring is crucial for the biological activity and chemical reactivity of these compounds

Scientific Research Applications

(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in protein stability.

    Medicine: Investigated for its potential therapeutic applications, particularly in the design of drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

While the specific mechanism of action for “(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine” is not available, levoketoconazole, a related compound, is known to inhibit CYP11B1, CYP17A1, and CYP21A2 enzymes 15- to 25-fold more potently compared to the 2R,4S enantiomer .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319 . Precautionary measures include P264, P270, P280, P301, P301, P302, P305, P321, P330, P332, P337, P338, P351, P352, P362 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine often involves starting from chiral pool precursors or through stereoselective reactions. For example, the asymmetric synthesis of similar pyrrolidine derivatives has been achieved from trans-4-hydroxy-L-proline, with key steps involving tethered aminohydroxylation to introduce the amino alcohol functionality. The synthesis typically involves protecting group strategies, such as the use of Boc (tert-butoxycarbonyl) to protect the amine group during the reaction sequence.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar stereoselective reactions and protecting group strategies. The use of automated synthesis and purification techniques, such as high-performance liquid chromatography (HPLC), would be essential to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as PCC (pyridinium chlorochromate) for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like tosyl chloride for converting the hydroxyl group to a tosylate, which can then be displaced by nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution reactions could yield a variety of functionalized pyrrolidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine include other pyrrolidine derivatives such as:

  • (2S,4S)-4-fluoroproline
  • (2S,4R)-4-iodophenyl hydroxyproline
  • (2S,4S)-4-methylglutamate

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both a carbamoyl and a hydroxyl group on the pyrrolidine ring. This combination of functional groups and stereochemistry provides unique reactivity and potential for interaction with biological molecules, making it a valuable compound in various fields of research.

Properties

IUPAC Name

tert-butyl (2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(13)4-7(12)8(11)14/h6-7,13H,4-5H2,1-3H3,(H2,11,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGKNURQVBUGBO-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4.98 ml of ethyl chloroformate in 50 ml of anhydrous tetrahydrofuran was added, under cooling at -+° C., to a solution of 11.0 g of 1-(t-butoxycarbonyl)-(2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid and 7.25 ml of triethylamine in 160 ml of anhydrous tetrahydrofuran, and the mixture was stirred at the same temperature for one hour. 50 ml of concentrated aqueous ammonia were then added, at the same temperature, and the mixture was allowed to stand while its temperature rose to ambient. The reaction mixture was stirred for one hour, and then concentrated by evaporation under reduced pressure. A saturated aqueous solution of sodium chloride was added to the concentrate, which was then extracted three times with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure, to give 7.70 g of (2S,4R)-1-(t-butoxycarbonyl-2-carbamoyl-4-hydroxypyrrolidine.
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4.98 mL
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7.25 mL
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160 mL
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50 mL
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Synthesis routes and methods II

Procedure details

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